2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is an organic compound classified under the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry.
As a derivative of oxadiazole, this compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Oxadiazoles are known for their roles in pharmaceuticals and as intermediates in organic synthesis.
The synthesis of 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole typically involves several key steps:
The molecular structure of 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole can be represented as follows:
The compound's molecular formula is , indicating the presence of chlorine, fluorine, and nitrogen atoms in its structure. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are commonly employed to confirm the structural integrity and purity of the synthesized compound.
The chemical reactivity of 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole is influenced by its functional groups. Key reactions include:
These reactions are crucial for modifying the compound to enhance its properties or introduce new functionalities for specific applications .
The mechanism of action for compounds like 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole often involves interactions at the molecular level with biological targets. For instance:
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole finds applications in several scientific domains:
The 1,3,4-oxadiazole ring system represents a privileged scaffold in contemporary medicinal chemistry, characterized by its remarkable versatility and broad therapeutic potential. This five-membered heterocyclic structure contains two nitrogen atoms and one oxygen atom within its ring, imparting unique electronic properties and robust metabolic stability. The resonance energy of approximately 167.4 kJ/mol contributes significantly to the thermal stability of 1,3,4-oxadiazoles, particularly when substituted at the 2-position [1]. These derivatives serve as valuable bioisosteres for carbonyl-containing functional groups (esters, amides, carbamates) while offering enhanced resistance to enzymatic degradation—a critical advantage in drug development [6] [10]. The non-ligand electron pairs from the heteroatoms enable hydrogen bond acceptor capabilities, facilitating targeted interactions with biological macromolecules [10]. Clinically approved drugs containing this scaffold include the antihypertensive agent Tiodazosin, the antibacterial Furamizole, the antiviral Raltegravir, and the anticancer compound Zibotentan, underscoring the therapeutic significance of this structural motif across diverse disease categories [6].
Table 1: Clinically Utilized 1,3,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Primary Biological Target | Key Structural Feature |
---|---|---|---|
Furamizole | Antibacterial | Bacterial cell wall synthesis | 5-Nitro-2-furanyl substitution |
Raltegravir | Antiviral (HIV) | HIV integrase enzyme | N-Methylpyrimidinone fusion |
Tiodazosin | Antihypertensive | α1-Adrenergic receptors | Tetrahydrofuran-linked piperazine |
Zibotentan | Anticancer (investigational) | Endothelin A receptor | Methoxybenzene-sulfonamide derivative |
The structural architecture of 1,3,4-oxadiazoles confers exceptional advantages in molecular design strategies. Their planar, electron-deficient aromatic system facilitates π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms provide sites for hydrogen bonding and dipole-dipole interactions [6] . The 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole (Molecular Formula: C₉H₆ClFN₂O; Molecular Weight: 212.61 g/mol; CAS Registry Number: 350672-16-1) exemplifies these principles, featuring two critical functional handles: a reactive chloromethyl group at position 2 and a 3-fluorophenyl ring at position 5 [2] [5]. The chloromethyl moiety (-CH₂Cl) serves as a versatile synthetic intermediate for nucleophilic displacement reactions, enabling the construction of diverse molecular hybrids through alkylation chemistry. This reactivity facilitates conjugation with pharmacophoric units like pyrimidines, triazoles, or amino acids, creating hybrid molecules with potentially enhanced biological activities . Simultaneously, the meta-fluorinated phenyl ring enhances both lipophilicity and metabolic stability while providing a vector for target-specific interactions. The fluorine atom, with its high electronegativity, influences electron distribution within the phenyl ring, potentially modulating binding affinity to enzymatic targets through dipole interactions and steric effects [5] [10].
In anticancer research, oxadiazole derivatives demonstrate targeted mechanisms against critical enzymes such as thymidine phosphorylase (TP), an angiogenic factor overexpressed in solid tumors. Molecular docking studies reveal that substituted 1,3,4-oxadiazoles competitively inhibit TP by occupying the thymidine binding site, where halogen substituents enhance binding through hydrophobic interactions and halogen bonding [4] [6]. Similarly, in antimicrobial applications, compounds like 2,4-dichloro-5-fluorophenyl-containing oxadiazoles exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens by disrupting cell wall biosynthesis or metabolic pathways [3]. The structural adaptability of the oxadiazole scaffold enables precise optimization of pharmacokinetic and pharmacodynamic properties through systematic structure-activity relationship (SAR) studies. For instance, electron-withdrawing substituents at the 5-aryl position consistently enhance antimicrobial potency, while alkylamino extensions from the 2-position improve aqueous solubility without compromising target engagement [3] .
Halogen atoms, particularly fluorine and chlorine, play indispensable roles in optimizing the bioactivity and physicochemical properties of pharmaceutical compounds. These elements serve as strategic tools in molecular design due to their unique electronic, steric, and metabolic characteristics. Fluorine, the most electronegative element, profoundly influences neighboring electron density, enhancing binding affinity through dipole interactions, hydrogen bonding, and orthogonal multipolar contacts with biological targets [3] [10]. The van der Waals radius of fluorine (1.47 Å) closely resembles that of hydrogen (1.20 Å), allowing it to function as a bioisostere while imparting superior metabolic stability by resisting oxidative metabolism. This property significantly improves oral bioavailability and half-life, as evidenced by the prevalence of fluorinated compounds in FDA-approved drugs [10]. Chlorine, with its larger atomic radius (1.75 Å) and polarizability, contributes to enhanced lipophilicity and membrane permeability while facilitating halogen bonding interactions—a directional non-covalent interaction where chlorine acts as a Lewis acid with carbonyl oxygen or π-systems in proteins [3] [9].
Table 2: Influence of Halogen Substituents on Compound Properties
Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Biological Effects | Impact on Compound Properties |
---|---|---|---|---|
Fluorine | 1.47 | 3.98 | Enhanced binding affinity, Metabolic stabilization | ↑ Lipophilicity (log P), ↑ Metabolic stability |
Chlorine | 1.75 | 3.16 | Halogen bonding, Increased lipophilicity | ↑ Lipophilicity (log P), ↑ Membrane permeability |
In the specific context of 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole, both halogens synergistically contribute to its pharmacological potential. The meta-fluorine position on the phenyl ring creates a distinct electronic profile compared to ortho or para isomers, reducing steric hindrance while maintaining electronic effects on the oxadiazole ring system. This substitution pattern has demonstrated superior biological activities in multiple studies, including enhanced antimicrobial efficacy against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa [3]. Simultaneously, the chloromethyl group (-CH₂Cl) serves dual functions: it increases compound lipophilicity (log P), facilitating cellular uptake, while providing a chemically reactive site for further structural elaboration. This group readily undergoes nucleophilic displacement with amines, thiols, or azides to generate derivatives with improved target specificity or reduced toxicity [9]. The strategic incorporation of halogens in oxadiazole-based drug candidates exemplifies a rational approach to overcoming limitations of lead compounds, including poor absorption, rapid clearance, and insufficient target engagement. Notably, fluorinated oxadiazoles exhibit enhanced blood-brain barrier penetration in CNS-targeted therapies, while chlorinated analogs demonstrate improved potency against intracellular pathogens and tumor models [3] .
The strategic selection of 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole as a research focus stems from its distinctive structural attributes that position it as a multipurpose scaffold for developing novel therapeutic agents. The molecule integrates two pharmacologically significant elements: a chemically versatile chloromethyl handle and a metabolically stable meta-fluorinated aromatic system. This combination enables systematic structural diversification while maintaining favorable drug-like properties, making it an ideal candidate for lead optimization across multiple disease domains [2] [9].
In anticancer research, derivatives synthesized from this scaffold demonstrate compelling mechanistic actions. Molecular hybrids linking the chloromethyl-oxadiazole core to fluoropyrimidine units (e.g., 5-fluorocytosine conjugates) exhibit potent cytotoxicity against fibrosarcoma (HT-1080), breast adenocarcinoma (MDA-MB-231), and lung carcinoma (A-549) cell lines. Compound 5e from this series demonstrated exceptional activity with IC₅₀ values of 19.56 µM against HT-1080 cells, inducing apoptosis through caspase-3/7 activation and G2/M cell cycle arrest . Docking simulations reveal stable binding interactions with caspase-3, mediated by the oxadiazole ring's hydrogen bonding and the fluorophenyl group's hydrophobic contacts. The electron-withdrawing fluorine enhances binding affinity by polarizing the phenyl ring, creating complementary electrostatic surfaces with the enzyme's active site . Similarly, in thymidine phosphorylase inhibition—a validated anticancer target—oxadiazoles bearing halogenated aryl groups show enhanced inhibitory potency, with chloro and fluoro substituents contributing to hydrophobic pocket occupancy and halogen bonding interactions [4].
For antimicrobial development, the scaffold's halogenated structure offers intrinsic advantages. Chloromethyl-containing oxadiazoles exhibit broad-spectrum activity against clinically relevant pathogens, with 2-(chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole (CAS: 33575-82-5) serving as a structural analog demonstrating significant bactericidal and fungicidal effects [3] [9]. The presence of halogens at strategic positions enhances membrane penetration and disrupts microbial enzymatic processes, particularly those involving cell wall synthesis and energy metabolism. Structure-activity relationship studies indicate that compounds with chloromethyl substituents at position 2 and electron-withdrawing groups (fluoro, chloro) at the meta position of the phenyl ring yield optimal antimicrobial profiles, reducing minimum inhibitory concentrations (MICs) by 4-8 fold compared to non-halogenated analogs [3].
Table 3: Biological Activities of 2-(Chloromethyl)-5-(aryl)-1,3,4-oxadiazole Derivatives
Aryl Substituent | Biological Activity | Key Findings | Mechanistic Insights |
---|---|---|---|
3-Fluorophenyl | Anticancer (HT-1080, A-549) | IC₅₀ = 19.56 µM (HT-1080) for 5-fluorocytosine hybrid | Caspase-3/7 activation, G2/M cell cycle arrest |
4-Fluorophenyl | Synthetic intermediate (CAS: 2577552) | Precursor to antitumor hybrids | Structural analog with confirmed synthetic accessibility |
3-Chlorophenyl | Antimicrobial (CAS: 33575-82-5) | Broad-spectrum antibacterial/antifungal activity | Disruption of microbial cell wall synthesis |
2,4-Dichloro-5-fluorophenyl | Antimicrobial | Enhanced potency against drug-resistant strains | Inhibition of essential microbial enzymes |
The synthetic accessibility of 2-(chloromethyl)-5-(3-fluorophenyl)-1,3,4-oxadiazole further supports its research prioritization. Standardized synthetic routes involve cyclodehydration of 3-fluorobenzoic acid hydrazides with chloroacetic acid under dehydrating conditions (POCl₃, P₂O₅), yielding the target compound in gram quantities [3] . Commercial availability from specialized suppliers (e.g., BLD Pharmatech) facilitates biological screening and derivatization campaigns [2] [5] [9]. The chloromethyl group's reactivity enables rapid analog generation through nucleophilic substitution with diverse nitrogen, oxygen, and sulfur nucleophiles, supporting combinatorial chemistry approaches for lead discovery. Current research explores conjugates with established pharmacophores such as quinoline, triazole, and pyrimidine systems, aiming to leverage synergistic effects and overcome drug resistance mechanisms [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7